molecular formula C10H15NO2 B2716034 3,6-Dihydro-2H-pyridin-1-yl(oxolan-3-yl)methanone CAS No. 1872055-47-4

3,6-Dihydro-2H-pyridin-1-yl(oxolan-3-yl)methanone

Cat. No. B2716034
CAS RN: 1872055-47-4
M. Wt: 181.235
InChI Key: SGXDJJJSSLGFEM-UHFFFAOYSA-N
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Description

The compound appears to contain a pyridine ring and an oxolane (tetrahydrofuran) ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . Oxolane or tetrahydrofuran is a heterocyclic compound consisting of a five-membered ring with four carbon atoms and one oxygen .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the functional groups present in the molecule. Pyridine ring is known to undergo electrophilic substitution reactions, while oxolane ring can participate in various reactions due to the presence of the ether group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Properties such as solubility, melting point, boiling point, etc., would need to be determined experimentally .

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and the functional groups present. Without specific studies or data, it’s not possible to provide a detailed analysis of its mechanism of action .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Without specific studies or data, it’s not possible to provide detailed safety and hazard information .

properties

IUPAC Name

3,6-dihydro-2H-pyridin-1-yl(oxolan-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c12-10(9-4-7-13-8-9)11-5-2-1-3-6-11/h1-2,9H,3-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXDJJJSSLGFEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C(=O)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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